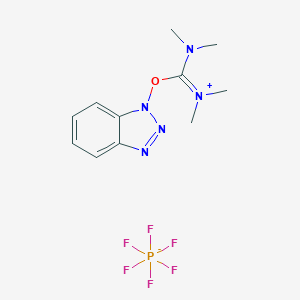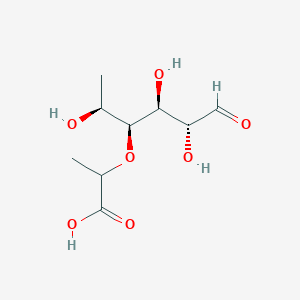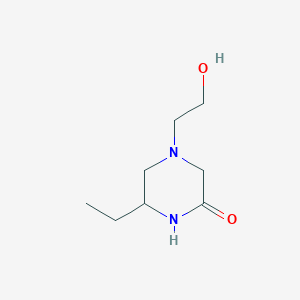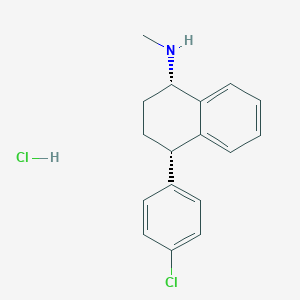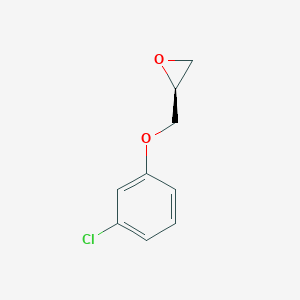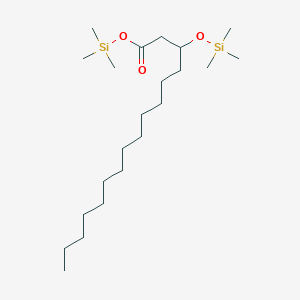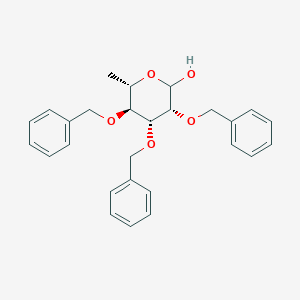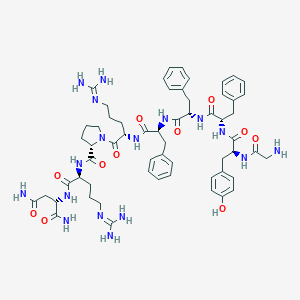
Neuromedin U 9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neuromedin U 9 (NMU-9) is a neuropeptide that belongs to the neuromedin family. It is a potent anorexigenic peptide that is involved in the regulation of food intake, energy metabolism, and body weight. NMU-9 has been studied extensively due to its potential therapeutic applications for obesity, diabetes, and other metabolic disorders.
Mecanismo De Acción
Neuromedin U 9 exerts its biological effects through the activation of two G-protein-coupled receptors, NMUR1 and NMUR2. NMUR1 is expressed in the hypothalamus, while NMUR2 is expressed in peripheral tissues such as the adipose tissue, pancreas, and gastrointestinal tract. The activation of NMUR1 and NMUR2 leads to the inhibition of food intake and the stimulation of energy expenditure. Neuromedin U 9 also regulates glucose metabolism by promoting insulin secretion and glucose uptake in peripheral tissues.
Efectos Bioquímicos Y Fisiológicos
Neuromedin U 9 has several biochemical and physiological effects that contribute to its anorexigenic and metabolic effects. Neuromedin U 9 stimulates the release of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH) from the hypothalamus, which leads to the activation of the hypothalamic-pituitary-adrenal (HPA) axis. Neuromedin U 9 also activates the sympathetic nervous system, which leads to the stimulation of lipolysis and thermogenesis in adipose tissue. Additionally, Neuromedin U 9 regulates glucose metabolism by promoting insulin secretion and glucose uptake in peripheral tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of studying Neuromedin U 9 is its potential therapeutic applications for metabolic disorders. However, there are several limitations to studying Neuromedin U 9 in laboratory experiments. One limitation is the species-specific effects of Neuromedin U 9. For example, Neuromedin U 9 has been shown to reduce food intake and body weight in rodents, but its effects in humans are less clear. Another limitation is the lack of selective agonists and antagonists for NMUR1 and NMUR2, which makes it difficult to study the specific effects of Neuromedin U 9 on these receptors.
Direcciones Futuras
There are several future directions for the study of Neuromedin U 9. One direction is the development of selective agonists and antagonists for NMUR1 and NMUR2, which will enable the study of the specific effects of Neuromedin U 9 on these receptors. Another direction is the investigation of the role of Neuromedin U 9 in the regulation of other physiological processes, such as sleep and stress. Additionally, the potential therapeutic applications of Neuromedin U 9 for other metabolic disorders, such as non-alcoholic fatty liver disease, should be explored. Finally, the translation of preclinical studies on Neuromedin U 9 into clinical trials should be pursued to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, Neuromedin U 9 is a neuropeptide that plays a crucial role in the regulation of food intake, energy metabolism, and body weight. Its potential therapeutic applications for metabolic disorders make it an attractive target for drug development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Neuromedin U 9 have been discussed in this paper. Further research is needed to fully understand the physiological and pharmacological effects of Neuromedin U 9 and its potential as a therapeutic target.
Métodos De Síntesis
Neuromedin U 9 is synthesized in the hypothalamus and released into the bloodstream. The synthesis of Neuromedin U 9 involves the cleavage of the precursor protein, prepro-NMU, which is encoded by the NMU gene. Prepro-NMU is first processed into pro-NMU, which is further cleaved by prohormone convertases to produce the biologically active form of Neuromedin U 9.
Aplicaciones Científicas De Investigación
Neuromedin U 9 has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. Several studies have shown that Neuromedin U 9 can reduce food intake and body weight in rodents and humans. Neuromedin U 9 has also been shown to improve glucose tolerance and insulin sensitivity in rodents. These findings suggest that Neuromedin U 9 could be a promising target for the development of new drugs for the treatment of metabolic disorders.
Propiedades
Número CAS |
137811-42-8 |
|---|---|
Nombre del producto |
Neuromedin U 9 |
Fórmula molecular |
C59H79N17O11 |
Peso molecular |
1202.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide |
InChI |
InChI=1S/C59H79N17O11/c60-34-49(79)69-43(32-38-22-24-39(77)25-23-38)52(82)73-45(30-36-15-6-2-7-16-36)54(84)75-46(31-37-17-8-3-9-18-37)55(85)74-44(29-35-13-4-1-5-14-35)53(83)71-41(20-11-27-68-59(65)66)57(87)76-28-12-21-47(76)56(86)70-40(19-10-26-67-58(63)64)51(81)72-42(50(62)80)33-48(61)78/h1-9,13-18,22-25,40-47,77H,10-12,19-21,26-34,60H2,(H2,61,78)(H2,62,80)(H,69,79)(H,70,86)(H,71,83)(H,72,81)(H,73,82)(H,74,85)(H,75,84)(H4,63,64,67)(H4,65,66,68)/t40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |
Clave InChI |
WHKFVJZZSNCWOQ-YFWBWJTRSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N |
SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N |
SMILES canónico |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N |
Otros números CAS |
137811-42-8 |
Secuencia |
GYFFFRPRN |
Sinónimos |
Gly-Tyr-Phe-Phe-Phe-Arg-Pro-Arg-Asn-NH2 neuromedin U 9 NMU 9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



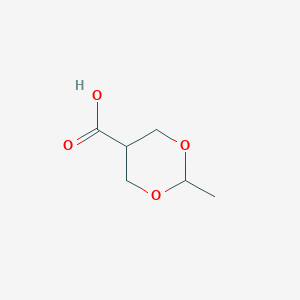
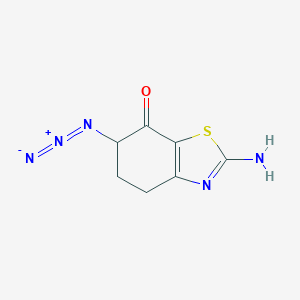
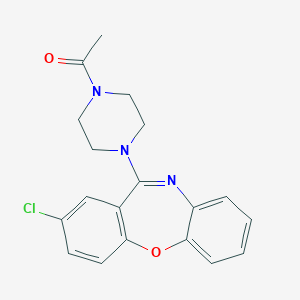
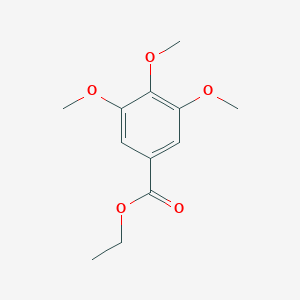


![2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B143849.png)
